molecular formula C14H7N3OS B11464247 1-hydroxy-2-(thiophen-2-yl)-1H-indole-5,6-dicarbonitrile

1-hydroxy-2-(thiophen-2-yl)-1H-indole-5,6-dicarbonitrile

Cat. No.: B11464247
M. Wt: 265.29 g/mol
InChI Key: ARDDVKIZWZUZJC-UHFFFAOYSA-N
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Description

1-hydroxy-2-(thiophen-2-yl)-1H-indole-5,6-dicarbonitrile is a heterocyclic compound that features an indole core substituted with a thiophene ring and two nitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-hydroxy-2-(thiophen-2-yl)-1H-indole-5,6-dicarbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions are carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

1-hydroxy-2-(thiophen-2-yl)-1H-indole-5,6-dicarbonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or quinones.

    Reduction: The nitrile groups can be reduced to amines under hydrogenation conditions.

    Substitution: Electrophilic and nucleophilic substitutions can occur at the indole and thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation can be performed using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under appropriate conditions.

Major Products

    Oxidation: Formation of ketones or quinones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted indole or thiophene derivatives.

Scientific Research Applications

1-hydroxy-2-(thiophen-2-yl)-1H-indole-5,6-dicarbonitrile has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-hydroxy-2-(thiophen-2-yl)-1H-indole-5,6-dicarbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 1-hydroxy-2-(thiophen-2-yl)-1H-indole-3-carbonitrile
  • 1-hydroxy-2-(furan-2-yl)-1H-indole-5,6-dicarbonitrile
  • 1-hydroxy-2-(pyridin-2-yl)-1H-indole-5,6-dicarbonitrile

Uniqueness

1-hydroxy-2-(thiophen-2-yl)-1H-indole-5,6-dicarbonitrile is unique due to the presence of both the thiophene ring and the two nitrile groups, which confer distinct electronic and steric properties. These features make it particularly interesting for applications requiring specific reactivity and stability profiles .

Properties

Molecular Formula

C14H7N3OS

Molecular Weight

265.29 g/mol

IUPAC Name

1-hydroxy-2-thiophen-2-ylindole-5,6-dicarbonitrile

InChI

InChI=1S/C14H7N3OS/c15-7-10-4-9-5-13(14-2-1-3-19-14)17(18)12(9)6-11(10)8-16/h1-6,18H

InChI Key

ARDDVKIZWZUZJC-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=CC3=CC(=C(C=C3N2O)C#N)C#N

Origin of Product

United States

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